molecular formula C17H18BrNO3 B13494614 Tert-butyl (3-(4-bromophenoxy)phenyl)carbamate

Tert-butyl (3-(4-bromophenoxy)phenyl)carbamate

Cat. No.: B13494614
M. Wt: 364.2 g/mol
InChI Key: FUEWMIWSPBKIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(4-bromophenoxy)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(4-bromophenoxy)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-bromophenoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of tert-butyl N-[3-(4-bromophenoxy)phenyl]carbamate follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(4-bromophenoxy)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-(4-bromophenoxy)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and probes .

Medicine

It can be used to synthesize prodrugs that release active pharmaceutical ingredients under specific conditions .

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity and stability make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-bromophenoxy)phenyl]carbamate involves the formation of stable carbamate bonds with target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or modifying their structure . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[3-(4-bromophenoxy)phenyl]carbamate is unique due to the presence of the 4-bromophenoxy group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications where selective reactivity is required .

Properties

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

tert-butyl N-[3-(4-bromophenoxy)phenyl]carbamate

InChI

InChI=1S/C17H18BrNO3/c1-17(2,3)22-16(20)19-13-5-4-6-15(11-13)21-14-9-7-12(18)8-10-14/h4-11H,1-3H3,(H,19,20)

InChI Key

FUEWMIWSPBKIAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.